molecular formula C8H12NO2+ B1236493 (4-Hydroxy-3-methoxyphenyl)methanaminium

(4-Hydroxy-3-methoxyphenyl)methanaminium

Cat. No.: B1236493
M. Wt: 154.19 g/mol
InChI Key: WRPWWVNUCXQDQV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillylamine(1+) is an arylmethylammonium that is the conjugate acid of vanillylamine obtained from the protonation of the primary amino group. Major species at pH 7.3. It is a conjugate acid of a vanillylamine.

Scientific Research Applications

Nonlinear Optical Properties and Crystal Structure

(4-Hydroxy-3-methoxyphenyl)methanaminium derivatives, such as (4-Methoxyphenyl) methanaminium bromide and chloride, have been explored for their nonlinear optical properties due to their unique crystal structures. These compounds exhibit significant third-order nonlinear optical properties, making them potential candidates for optical limiting applications. The crystal structures are characterized by strong intermolecular N—H---Br/Cl interactions and other hydrogen bonding, contributing to their optical behaviors. The optical transmission ranges and bandgap values suggest their applicability in photonics (Umarani et al., 2018; Umarani & Raja, 2018).

Corrosion Inhibition

Derivatives such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their role in corrosion inhibition, particularly for mild steel in acidic media. These compounds demonstrate high efficiency in inhibiting corrosion, attributed to their adsorption on the metal surface, which is likely facilitated by the presence of the methoxyphenyl group (Bentiss et al., 2009).

Metabolic Health Improvement

Research has shown that derivatives of this compound, such as those produced from 4-Hydroxy-3-methoxycinnamic acid by gut microbiota, can improve metabolic conditions in mice models of diet-induced obesity. These findings suggest potential applications in developing functional foods or medicines targeting metabolic disorders (Ohue‐Kitano et al., 2019).

Antitubercular Activity

Compounds isolated from natural sources, such as diarylheptanoids from the rhizomes of Alpinia officinarum, which contain the 4-hydroxy-3-methoxyphenyl motif, have shown promising antitubercular activity. This highlights the potential of these compounds in developing new treatments for tuberculosis (Honmore et al., 2016).

Properties

Molecular Formula

C8H12NO2+

Molecular Weight

154.19 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methylazanium

InChI

InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3/p+1

InChI Key

WRPWWVNUCXQDQV-UHFFFAOYSA-O

SMILES

COC1=C(C=CC(=C1)C[NH3+])O

Canonical SMILES

COC1=C(C=CC(=C1)C[NH3+])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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